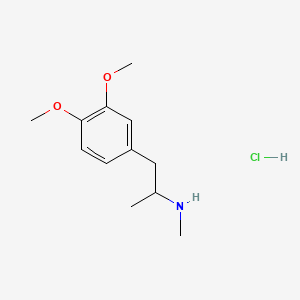

3,4-DMMA (hydrochloride)

Overview

Description

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA) is a synthetic phenethylamine and amphetamine analog structurally related to 3,4-methylenedioxymethamphetamine (MDMA). It acts as a monoamine transporter inhibitor, preferentially targeting norepinephrine (NET) and serotonin (SERT) transporters, though with significantly lower potency compared to MDMA . The compound is primarily used in preclinical research to study neurotransmitter dynamics and receptor interactions.

Preparation Methods

The synthesis of 3,4-Dimethoxymethamphetamine (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dimethoxyphenylacetone.

Reductive Amination: The key step involves reductive amination of 3,4-dimethoxyphenylacetone with methylamine, using a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

3,4-Dimethoxymethamphetamine (hydrochloride) undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include ketones, secondary amines, and substituted methoxy derivatives .

Scientific Research Applications

3,4-Dimethoxymethamphetamine (hydrochloride) has several scientific research applications:

Mechanism of Action

3,4-Dimethoxymethamphetamine (hydrochloride) exerts its effects by interfering with monoamine transport. It inhibits the uptake of noradrenalin and serotonin transporters, with inhibition constants (K_i) of 22.8 and 7.7 μM, respectively . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can affect mood, cognition, and behavior. The compound is significantly less potent than 3,4-methylenedioxymethamphetamine in this regard .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 70932-18-2

- Molecular Formula: C₁₂H₁₉NO₂·HCl

- Molecular Weight : 245.75 g/mol

- Solubility: 30 mg/mL in DMSO, DMF, and ethanol .

- Storage : Stable at -20°C; sensitive to repeated freeze-thaw cycles .

- Purity : >97% (HPLC-certified) with validated analytical standards .

Its dimethoxy substitutions at the 3,4-positions distinguish it from MDMA, which features a methylenedioxy ring. This structural difference underpins its reduced pharmacological activity .

The following table and analysis highlight structural, pharmacological, and functional distinctions between 3,4-DMMA and related amphetamine derivatives.

Table 1: Comparative Analysis of 3,4-DMMA and Analogous Compounds

Key Comparisons :

3,4-DMMA vs. MDMA: Structural Difference: 3,4-DMMA replaces MDMA’s methylenedioxy ring with dimethoxy groups, reducing its ability to cross the blood-brain barrier and bind transporters . Potency: 3,4-DMMA exhibits <10% of MDMA’s efficacy in serotonin release assays . Applications: MDMA is widely studied for its psychostimulant effects, while 3,4-DMMA serves as a tool compound to explore transporter inhibition mechanisms without pronounced psychoactivity .

3,4-DMMA vs. 2,4-DMA: Substitution Pattern: 2,4-DMA’s methoxy groups at positions 2 and 4 result in divergent receptor selectivity, favoring 5-HT₂ receptors over monoamine transporters . Pharmacology: 2,4-DMA’s 5-HT₂ agonism (pA₂ = 5.6) contrasts with 3,4-DMMA’s transporter inhibition, highlighting how positional isomerism dictates functional outcomes .

3,4-DMMA vs. PMMA :

- Substitution : PMMA’s single para-methoxy group lacks the 3,4-dioxygenation critical for transporter interaction, leading to weaker CNS effects .

- Toxicity : PMMA is associated with higher neurotoxicity in overdose cases, whereas 3,4-DMMA’s low potency minimizes such risks in controlled research .

Other Analogs: DMMA (unrelated to 3,4-DMMA): A pyrazolethione-derived Sortase A inhibitor (IC₅₀ = 9.1 µM) used in bacterial pathogenesis studies, demonstrating the importance of distinguishing nomenclature . 3,4-EDMA: Limited data exist, but its ethylenedioxy structure may enhance metabolic stability compared to 3,4-DMMA .

Research Implications and Limitations

While 3,4-DMMA’s low potency restricts its utility in behavioral studies, it remains valuable for elucidating transporter inhibition mechanisms without confounding psychoactive effects. In contrast, MDMA and 2,4-DMA are more relevant for neuropsychiatric and receptor-specific research, respectively. Researchers must consider solubility, storage conditions (-20°C for most analogs), and structural nuances when selecting compounds .

Biological Activity

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA) is an analog of the well-known psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). This article explores the biological activity of 3,4-DMMA, focusing on its mechanisms of action, pharmacological effects, and research findings.

- Chemical Name : 3,4-Dimethoxy-N,α-dimethyl-benzeneethanamine hydrochloride

- Molecular Formula : C11H15ClN2O2

- Molar Mass : Approximately 232.7 g/mol

- CAS Number : 70932-18-2

3,4-DMMA primarily functions as a monoamine transporter inhibitor , affecting the uptake of key neurotransmitters in the brain. Its mechanism is believed to be similar to that of MDMA, although it exhibits lower potency. The compound inhibits the reuptake of serotonin and norepinephrine through its action on their respective transporters:

- IC50 Values :

- Serotonin Transporter (SERT) : 108 µM

- Norepinephrine Transporter (NET) : 253.4 µM

For comparison, MDMA has significantly lower IC50 values of approximately 6.6 µM for SERT and 34.8 µM for NET, indicating that 3,4-DMMA is less effective at these targets compared to MDMA .

Biological Activity and Effects

The biological activity of 3,4-DMMA can be categorized into several key effects:

- Stimulant Properties : Due to its inhibition of norepinephrine and serotonin uptake, 3,4-DMMA may exhibit stimulant effects similar to other amphetamines.

- Psychoactive Effects : While not as potent as MDMA, it may still affect mood and cognition through increased levels of neurotransmitters in the synaptic cleft.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and primary effects of various compounds related to 3,4-DMMA:

| Compound Name | Structural Features | Primary Effects |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine (MDMA) | Contains methylenedioxy group | Empathogenic effects; stimulant |

| 3,4-Dihydroxymethamphetamine | Hydroxyl groups instead of methoxy | Neurotoxic effects; less stimulant |

| Methamphetamine | Methyl group at nitrogen | Strong stimulant; high potential for abuse |

| 3-Methoxyamphetamine | Single methoxy group | Stimulant properties; less potent than MDMA |

| 3,4-DMMA | Dual methoxy substitutions | Moderate stimulant; less potent than MDMA |

3,4-DMMA's unique dual methoxy substitutions may influence its binding affinity and pharmacological profile differently than other related compounds .

Case Studies and Research Findings

Research on 3,4-DMMA has primarily focused on its role as a reference standard in analytical chemistry due to its structural similarity to MDMA. Here are some notable findings:

- In Vitro Studies : In mammalian cell lines, 3,4-DMMA demonstrated significant inhibition of serotonin and norepinephrine uptake. This suggests potential applications in understanding the pharmacodynamics of similar compounds .

- Comparative Potency Studies : A study comparing various MDMA analogs highlighted that while 3,4-DMMA shares some properties with MDMA, it is significantly less potent in terms of monoamine transporter inhibition .

- Potential Therapeutic Applications : Although research is limited due to its lower potency compared to MDMA, ongoing studies are investigating its effects on mood disorders and other psychological conditions through its action on monoamine systems .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-DMMA hydrochloride relevant to experimental design?

- Answer : 3,4-DMMA hydrochloride (C₁₂H₁₉NO₂·HCl, MW 245.7) is soluble in DMSO, DMF, and ethanol (30 mg/mL). Its stability requires storage at -20°C, with stock solutions stable for ≤1 month at -20°C and ≤6 months at -80°C. Heating to 37°C with sonication improves solubility. These properties dictate solvent selection, aliquot preparation, and storage protocols to avoid degradation .

Q. How should researchers prepare and store stock solutions of 3,4-DMMA hydrochloride to ensure stability?

- Answer : Prepare stock solutions in DMSO, DMF, or ethanol at 10–30 mg/mL. Aliquot immediately to minimize freeze-thaw cycles. Use low-protein-binding tubes and validate stability via HPLC or LC-MS before long-term studies. For in vivo work, dissolve in saline with ≤5% DMSO and 10% Tween 80 to ensure bioavailability .

Q. What methodological considerations are critical when designing in vivo studies involving 3,4-DMMA hydrochloride?

- Answer : Calculate dosing based on animal weight (e.g., 20 g mouse) and solubility limits. Use a stepwise formulation: dissolve in DMSO, mix with PEG300, add Tween 80, and dilute with saline. Include a vehicle control group to isolate compound effects. Monitor excretion patterns (e.g., urine glucuronidase treatment for metabolite detection) .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of 3,4-DMMA hydrochloride?

- Answer : Use NMR (¹H/¹³C) for structural confirmation, LC-MS for purity (>98%), and UV-Vis (λmax ~227 nm) for concentration validation. Compare with certified reference standards (e.g., CAS 70932-18-2) and follow pharmacopeial guidelines for heavy metal, sulfated ash, and loss-on-drying tests .

Advanced Research Questions

Q. How does the potency of 3,4-DMMA hydrochloride compare to MDMA in monoamine transporter inhibition, and how should researchers interpret these differences?

- Answer : 3,4-DMMA exhibits lower potency than MDMA: Ki values for norepinephrine (NE) and serotonin (5-HT) transporters are 22.8 μM and 7.7 μM, respectively, vs. MDMA’s 0.6 μM (NE) and 2.5 μM (5-HT). IC₅₀ values for 3,4-DMMA are 253.4 μM (NE) and 108 μM (5-HT), suggesting weaker reuptake inhibition. Researchers should contextualize these differences using in vitro competition binding assays with [³H]ligands .

Q. How can researchers resolve contradictions in reported inhibitory constants (Ki) and IC₅₀ values for 3,4-DMMA hydrochloride across studies?

- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Reconcile data by standardizing protocols: use HEK-293 cells expressing human transporters, 37°C incubation, and 5% CO₂. Validate results with positive controls (e.g., MDMA) and statistical tools like Bland-Altman analysis to assess inter-study variability .

Q. What strategies are recommended for investigating the metabolic pathways and excretion mechanisms of 3,4-DMMA hydrochloride in preclinical models?

- Answer : Administer 3,4-DMMA to rodents and collect plasma/urine at timed intervals. Use LC-HRMS to identify phase I (e.g., demethylation) and phase II (glucuronidation/sulfation) metabolites. Compare with known amphetamine metabolism (e.g., HMMA as a phase II metabolite of MDMA) and employ β-glucuronidase/sulfatase hydrolysis for confirmation .

Q. What regulatory and safety protocols must be followed when handling 3,4-DMMA hydrochloride in research settings?

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTERHDRZXCRZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.